

An In-depth Technical Guide to 5-Iodo-2-thiophenecarboxaldehyde

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Compound of Interest

Compound Name:	5-Iodo-2-thiophenecarboxaldehyde
Cat. No.:	B1304914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodo-2-thiophenecarboxaldehyde**, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details its chemical properties, provides an experimental protocol for its synthesis, and illustrates a common synthetic application.

Core Chemical Data

5-Iodo-2-thiophenecarboxaldehyde is a substituted thiophene derivative with the molecular formula C_5H_3IOS .^{[1][2]} Its structure incorporates a thiophene ring, an aldehyde functional group at the 2-position, and an iodine atom at the 5-position. This combination of functional groups makes it a versatile building block in various chemical transformations.

Property	Value
Molecular Formula	C ₅ H ₃ IOS[1][2]
Molecular Weight	238.05 g/mol [2]
CAS Number	5370-19-4[1]
Density	2.113 g/cm ³ [1]
Boiling Point	283.6°C at 760 mmHg[1]
Flash Point	125.3°C[1]

Synthetic Protocol: Vilsmeier-Haack Formylation of 2-Iodothiophene

The synthesis of **5-Iodo-2-thiophenecarboxaldehyde** can be achieved through the formylation of 2-iodothiophene. The Vilsmeier-Haack reaction is a widely used method for this transformation. This protocol is based on established procedures for the formylation of thiophene derivatives.

Materials:

- 2-Iodothiophene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (CH₂Cl₂)
- Ice
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

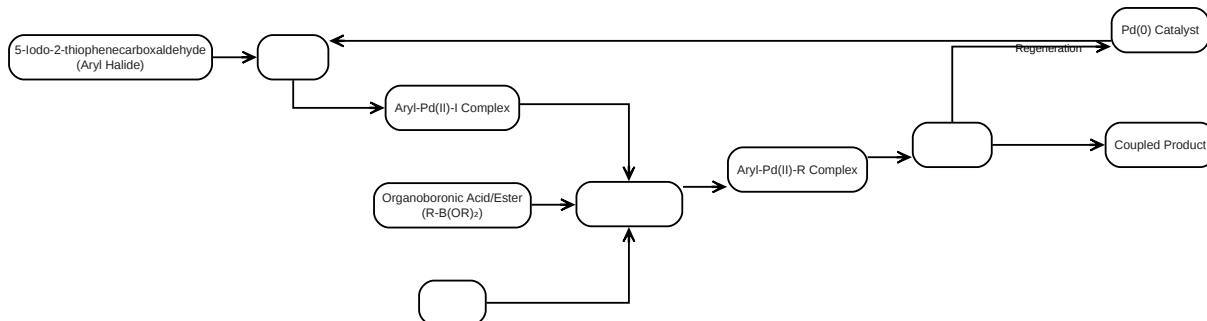
Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂).
- Cool the flask to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
- After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
- To this mixture, add 2-iodothiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 10°C.
- After the addition of 2-iodothiophene, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
- Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield **5-Iodo-2-**

thiophenecarboxaldehyde.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

5-Iodo-2-thiophenecarboxaldehyde is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the iodothiophene with an organoboron compound.



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Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

This reaction is a powerful tool for the synthesis of complex organic molecules and is widely used in drug discovery and materials science. The aldehyde group on the thiophene ring can be further modified post-coupling to generate a diverse range of derivatives.

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References

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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